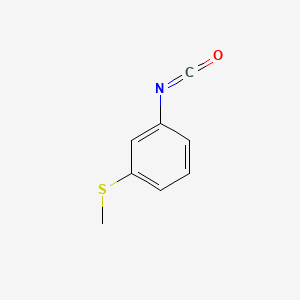

3-(Methylthio)phenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJABLMNBSVKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182708 | |

| Record name | 3-(Methylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28479-19-8 | |

| Record name | 3-(Methylthio)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28479-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)phenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028479198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-3-(methylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide to 3-(Methylthio)phenyl Isocyanate

CAS Number: 28479-19-8

This technical guide provides a comprehensive overview of 3-(Methylthio)phenyl isocyanate, a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, reactivity, and safety considerations.

Core Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 28479-19-8 | [1][2] |

| Molecular Formula | C₈H₇NOS | [1][2] |

| Molecular Weight | 165.21 g/mol | [1][2] |

| Boiling Point | 130 °C at 5 mmHg | [3] |

| Density | 1.199 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.603 | [3] |

| Solubility | Hydrolyzes in water | [1][3] |

| Synonyms | 1-Isocyanato-3-(methylthio)benzene, 3-(Methylmercapto)phenyl isocyanate |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved via the reaction of 3-(methylthio)aniline with a phosgene equivalent, such as triphosgene. The following protocol is a representative procedure.

Reaction Scheme:

References

An In-Depth Technical Guide to 3-(Methylthio)phenyl Isocyanate: Physical Properties, Synthesis, and Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)phenyl isocyanate is an aromatic isocyanate compound of interest to researchers in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive isocyanate group and a methylthio-substituted phenyl ring, makes it a versatile building block for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, a plausible synthetic route, and a discussion of its potential applications in research and drug development.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NOS | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| Appearance | Clear colorless to yellow to pale brown liquid | [2] |

| Boiling Point | 130 °C at 5 mmHg | [3] |

| Density | 1.199 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.603 | [3] |

| Solubility | Hydrolyzes in water | [3] |

| CAS Number | 28479-19-8 | [1] |

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and efficient technique.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Add a small amount (a few drops) of this compound into the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and attached test tube in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution through convection.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precise volume, is used for accurate density measurements.

Materials:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper and capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning)

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then acetone, and dry it completely.

-

Weigh the empty, dry pycnometer on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the water level is at the mark on the pycnometer neck, removing any excess with filter paper.

-

Dry the outside of the pycnometer and weigh it (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.

-

Adjust the liquid level to the mark, dry the exterior, and weigh the filled pycnometer (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a compound and is measured using a refractometer.

Materials:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Sample of this compound

-

Lens cleaning tissue

-

Ethanol or acetone (for cleaning)

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 20 °C).

-

Clean the prism surfaces of the refractometer with a soft lens tissue moistened with ethanol or acetone and allow them to dry.

-

Using a clean dropper, place a few drops of the this compound sample onto the lower prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the light source for optimal illumination.

-

Rotate the coarse adjustment knob until the light and dark fields appear in the field of view.

-

Adjust the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

-

If a colored band is visible at the dividing line, turn the dispersion correction knob until the line is sharp and achromatic.

-

Align the sharp dividing line with the center of the crosshairs.

-

Press the "read" button or look at the scale to obtain the refractive index value.

Synthesis Workflow

This compound can be synthesized from its corresponding aniline precursor, 3-(methylthio)aniline. A common and effective method for this transformation is phosgenation. A plausible two-step synthesis starting from 3-aminothiophenol is outlined below.

An alternative to phosgenation is the Curtius rearrangement, which proceeds through an acyl azide intermediate and avoids the use of highly toxic phosgene.[1][4][5][6][7]

Relevance for Researchers and Drug Development Professionals

The unique chemical structure of this compound offers several avenues for exploration in research and drug development.

Reactive Handle for Bioconjugation and Derivatization

The isocyanate group is a highly electrophilic functional group that readily reacts with nucleophiles such as amines, alcohols, and thiols.[8] This reactivity makes it an excellent tool for:

-

Peptide and Protein Modification: The primary amino groups of lysine residues and the N-terminus of peptides and proteins can react with the isocyanate to form stable urea linkages. This can be utilized for attaching labels, cross-linking proteins, or modifying the surface of protein-based therapeutics.

-

Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or other targeted therapies, isocyanates can serve as reactive linkers to attach a payload molecule to a targeting moiety.

-

Solid-Phase Synthesis: The reactivity of isocyanates allows for their use in the immobilization of small molecules onto solid supports for applications in high-throughput screening and affinity chromatography.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]

- 3. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. Curtius Rearrangement | Thermo Fisher Scientific - RU [thermofisher.com]

- 8. 3-(メチルチオ)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Methylthio)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, safety and handling protocols, and synthetic applications of 3-(Methylthio)phenyl isocyanate. This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is an aromatic isocyanate featuring a methylthio group at the meta position of the phenyl ring. The isocyanate functional group is highly electrophilic, making it susceptible to nucleophilic attack, which is the basis for its utility in synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-Isocyanato-3-methylsulfanylbenzene | [1] |

| CAS Number | 28479-19-8 | [1] |

| Molecular Formula | C₈H₇NOS | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| Appearance | Clear colorless to yellow to green to pale brown liquid | |

| Boiling Point | 130 °C at 5 mmHg | |

| Density | 1.199 g/mL at 25 °C | |

| Refractive Index | 1.603 at 20 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Features

| Spectrum Type | Key Features and Interpretation |

| Infrared (IR) | A very strong and sharp absorption band is expected in the region of 2280-2240 cm⁻¹ , which is characteristic of the asymmetric stretching of the isocyanate (-N=C=O) group. Other expected peaks include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and C-S stretching, which is typically weak and appears in the fingerprint region. |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.0-7.5 ppm. The methyl protons of the thioether group (-SCH₃) would likely appear as a singlet further upfield, typically around 2.5 ppm. |

| ¹³C NMR | The carbon NMR spectrum will show a characteristic signal for the isocyanate carbon (-N=C=O) in the range of 120-130 ppm. Aromatic carbons will resonate between 120-140 ppm, and the methyl carbon of the thioether group will appear at a higher field, around 15-20 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (165.21). |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Information

| Hazard Class | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P284: In case of inadequate ventilation wear respiratory protection. P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician. |

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. In this case, 3-(methylthio)aniline would serve as the precursor.

Reaction: 3-(Methylthio)aniline + Phosgene (or a phosgene equivalent like triphosgene) → this compound + 2 HCl

General Procedure:

-

A solution of 3-(methylthio)aniline is prepared in an inert solvent (e.g., toluene, chlorobenzene) in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet.

-

The solution is typically cooled, and a phosgene solution or a phosgene equivalent (like triphosgene) is added cautiously. The reaction is exothermic.

-

The reaction mixture is then heated to facilitate the conversion to the isocyanate. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Upon completion, the excess phosgene and solvent are removed, often by distillation.

-

The crude this compound is then purified, typically by vacuum distillation.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.

Reaction with Nucleophiles: A General Protocol for Urea Formation

This compound readily reacts with primary or secondary amines to form substituted ureas.

Reaction: this compound + R₂NH → N-(3-(Methylthio)phenyl)-N',N'-dialkylurea

General Procedure:

-

This compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction flask under an inert atmosphere.

-

The amine (1 equivalent) is added to the solution, often dropwise, at room temperature or below.

-

The reaction is typically rapid and may be monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting urea can be purified by recrystallization or column chromatography.

Applications in Synthesis and Drug Development

The primary utility of this compound lies in its ability to act as an electrophile in addition reactions. It is a key building block for the synthesis of a variety of compounds, including:

-

Ureas: Formed by reaction with amines. Many urea derivatives exhibit biological activity and are found in various pharmaceuticals.

-

Carbamates (Urethanes): Formed by reaction with alcohols. Carbamates are used as protecting groups in organic synthesis and are present in some drug molecules.

-

Thiocarbamates: Formed by reaction with thiols.

The presence of the methylthio group can modulate the electronic properties of the phenyl ring and provide a site for further chemical modification, making it a versatile reagent in medicinal chemistry and materials science.

Visualizations

Caption: Reaction pathway of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-(Methylthio)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 3-(Methylthio)phenyl isocyanate, a key intermediate in various chemical and pharmaceutical applications. This document details established methodologies, including phosgene-based and non-phosgene alternative routes, and provides detailed experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the chemical transformations.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most common and industrially relevant methods involve the conversion of the corresponding aniline derivative, 3-(methylthio)aniline. These methods can be broadly categorized into two main approaches: direct phosgenation and rearrangement reactions.

-

Direct Phosgenation: This classic approach involves the reaction of 3-(methylthio)aniline with phosgene or a phosgene equivalent, such as triphosgene. While efficient, this method requires handling of highly toxic reagents.

-

Rearrangement Reactions: Non-phosgene alternatives, such as the Curtius, Hofmann, and Lossen rearrangements, offer safer routes to the target isocyanate. These methods typically start from a carboxylic acid, amide, or hydroxamic acid derivative of the 3-(methylthio)phenyl scaffold.

This guide will focus on the most practical and well-documented of these routes.

Phosgenation Route from 3-(Methylthio)aniline

The direct conversion of 3-(methylthio)aniline to this compound using a phosgene equivalent is a common and high-yielding method. Triphosgene is often preferred over phosgene gas due to its solid state and easier handling.

General Reaction Scheme

Caption: Phosgenation of 3-(Methylthio)aniline to this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aryl isocyanates from anilines using triphosgene.[1]

Materials:

-

3-(Methylthio)aniline

-

Triphosgene

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of triphosgene (1.1 equivalents) in anhydrous dichloromethane (DCM, 5 mL per mmol of aniline) under an inert atmosphere (argon or nitrogen), a solution of 3-(methylthio)aniline (1.0 equivalent) in anhydrous DCM is added dropwise at 0 °C (ice bath).

-

After the initial addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction mixture is then cooled to -35 °C, and triethylamine (3.0 equivalents) is added dropwise, ensuring the temperature does not rise significantly.

-

The mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction mixture is then filtered to remove triethylamine hydrochloride salt.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-(Methylthio)aniline | [2] |

| Reagent | Triphosgene | [1] |

| Solvent | Dichloromethane | [1] |

| Base | Triethylamine | [1] |

| Typical Yield | 50-70% (estimated based on similar reactions) | [1] |

Non-Phosgene Rearrangement Routes

For laboratories seeking to avoid the use of phosgene and its equivalents, rearrangement reactions provide viable synthetic alternatives. These methods typically involve the formation of an intermediate that rearranges to the isocyanate.

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide, which can be prepared from the corresponding carboxylic acid, 3-(methylthio)benzoic acid.[3][4] The isocyanate can often be generated and used in situ or isolated if desired.[5]

3.1.1. General Reaction Scheme

Caption: Curtius rearrangement for the synthesis of this compound.

3.1.2. Experimental Protocol

This protocol is a general procedure for the Curtius rearrangement.

Materials:

-

3-(Methylthio)benzoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et3N)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

Procedure:

-

To a stirred solution of 3-(methylthio)benzoic acid (1.0 equivalent) in anhydrous toluene, triethylamine (1.1 equivalents) is added under an inert atmosphere.

-

Diphenylphosphoryl azide (DPPA) (1.1 equivalents) is then added dropwise at room temperature.

-

The reaction mixture is heated to reflux (approximately 110 °C) for 2-4 hours, during which the acyl azide forms and rearranges to the isocyanate with the evolution of nitrogen gas.

-

The resulting solution containing this compound can be used directly for subsequent reactions or the solvent can be carefully removed under reduced pressure to isolate the crude isocyanate, which can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-(Methylthio)benzoic acid | |

| Reagent | Diphenylphosphoryl azide (DPPA) | [5] |

| Solvent | Toluene | |

| Base | Triethylamine | [5] |

| Reaction Temperature | Reflux (approx. 110 °C) | |

| Typical Yield | Varies depending on substrate and conditions | [5] |

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide, in this case, 3-(methylthio)benzamide, to an isocyanate intermediate using a halogenating agent and a strong base.[6] This intermediate is often trapped in situ with an alcohol to form a carbamate or can be hydrolyzed to the corresponding amine. Isolation of the isocyanate can be challenging under aqueous conditions.[7]

3.2.1. General Reaction Scheme

Caption: Hofmann rearrangement leading to an isocyanate intermediate.

3.2.2. Modified Experimental Protocol for Isocyanate Generation

A modified Hofmann rearrangement can be employed to favor the formation of the isocyanate.

Materials:

-

3-(Methylthio)benzamide

-

N-Bromosuccinimide (NBS) or N-Bromoacetamide (NBA)[8]

-

Aprotic solvent (e.g., 1,2-dichloroethane)

-

Base (e.g., DBU, LiOMe)

Procedure:

-

To a solution of 3-(methylthio)benzamide (1.0 equivalent) in an aprotic solvent, N-bromosuccinimide or N-bromoacetamide (1.1 equivalents) is added.

-

A non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium methoxide (LiOMe) is added portion-wise at a controlled temperature.

-

The reaction is stirred at room temperature or gently heated to induce the rearrangement.

-

The resulting solution containing the isocyanate can be used for subsequent transformations. Isolation of the isocyanate from the reaction mixture requires careful workup to avoid hydrolysis.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-(Methylthio)benzamide | |

| Reagent | N-Bromoacetamide (NBA) | [8] |

| Solvent | Aprotic solvent (e.g., 1,2-dichloroethane) | |

| Base | Lithium methoxide (LiOMe) | [8] |

| Typical Yield | Varies, often used for in situ generation | [8] |

Physicochemical Data

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 3-(Methylthio)aniline | C₇H₉NS | 139.22 | Colorless to light yellow liquid | 1783-81-9 |

| This compound | C₈H₇NOS | 165.21 | Colorless to pale yellow liquid | 28479-19-8 |

Safety Considerations

-

Phosgene and Triphosgene: These reagents are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A phosgene sensor is recommended when working with these materials.

-

Azides: Acyl azides can be explosive, especially upon heating or shock. It is crucial to handle them with care and behind a blast shield.

-

Isocyanates: Isocyanates are potent lachrymators and respiratory sensitizers. They should be handled in a fume hood, and inhalation and skin contact must be avoided.

-

Bases and Solvents: Standard laboratory precautions should be taken when handling bases and organic solvents.

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The choice of a particular route will depend on the available starting materials, the scale of the reaction, and the safety infrastructure of the laboratory. The direct phosgenation of 3-(methylthio)aniline using triphosgene offers a straightforward and efficient synthesis. For laboratories wishing to avoid highly toxic reagents, the Curtius rearrangement of 3-(methylthio)benzoic acid provides a robust non-phosgene alternative. The Hofmann rearrangement is also a viable option, particularly for the in situ generation of the isocyanate for subsequent reactions. Careful consideration of the safety precautions associated with each method is paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]

An In-depth Technical Guide to 1-isocyanato-3-(methylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-isocyanato-3-(methylthio)benzene is an aromatic isocyanate compound containing a methylthio group. The presence of the highly reactive isocyanate group makes it a valuable intermediate in organic synthesis, particularly for the preparation of a variety of derivatives such as ureas, carbamates, and thiocarbamates. These derivatives are of interest in medicinal chemistry and materials science. The methylthio substituent can influence the electronic properties and metabolic stability of the molecule, making it an interesting scaffold for the design of novel bioactive compounds. This guide provides a comprehensive overview of the known properties, synthesis, and reactivity of 1-isocyanato-3-(methylthio)benzene.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-isocyanato-3-(methylthio)benzene is presented in Table 1. These properties have been compiled from various chemical databases and supplier information.[1][2][3][4]

Table 1: Chemical and Physical Properties of 1-isocyanato-3-(methylthio)benzene

| Property | Value | Reference |

| IUPAC Name | 1-isocyanato-3-(methylthio)benzene | [4] |

| Synonyms | 3-(Methylthio)phenyl isocyanate, m-(Methylthio)phenyl isocyanate | [1][3] |

| CAS Number | 28479-19-8 | [1][4] |

| Molecular Formula | C₈H₇NOS | [1][4] |

| Molecular Weight | 165.21 g/mol | [1][4] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 130 °C at 5 mmHg | [2] |

| Density | 1.199 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.603 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Water Solubility | Hydrolyzes | [2] |

| Sensitivity | Moisture sensitive | [2] |

Table 2: Computed Properties of 1-isocyanato-3-(methylthio)benzene

| Property | Value | Reference |

| XLogP3-AA | 3.2 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Exact Mass | 165.024835 g/mol | [4] |

| Monoisotopic Mass | 165.024835 g/mol | [4] |

| Topological Polar Surface Area | 54.7 Ų | [4] |

Synthesis and Purification

Experimental Protocol: Synthesis from 3-(methylthio)aniline

Materials:

-

3-(methylthio)aniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas inlet is charged with a solution of 3-(methylthio)aniline in an anhydrous solvent.

-

Phosgenation: A solution of triphosgene (approximately 0.4 equivalents relative to the aniline) in the same anhydrous solvent is added dropwise to the stirred aniline solution at 0 °C.

-

Base Addition: After the addition of triphosgene, a non-nucleophilic base (approximately 2.2 equivalents) is added dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the starting aniline and the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude 1-isocyanato-3-(methylthio)benzene. Caution: Isocyanates are toxic and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.

-

Purification: The crude product can be purified by vacuum distillation.[6] Given the thermal sensitivity of isocyanates, it is crucial to use a short-path distillation apparatus and to keep the distillation temperature as low as possible. Alternatively, if the product is a solid at room temperature or forms a stable solid derivative, recrystallization from a non-polar organic solvent could be employed.

Characterization

The purified 1-isocyanato-3-(methylthio)benzene should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

IR Spectroscopy: To verify the presence of the isocyanate functional group (strong absorption band around 2250-2275 cm⁻¹).[7]

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Reactivity and Potential Applications

The isocyanate group in 1-isocyanato-3-(methylthio)benzene is a highly electrophilic center, making the compound reactive towards a wide range of nucleophiles. This reactivity is the basis for its utility as a synthetic intermediate.

General Reactivity Profile

-

With Alcohols: Reacts to form carbamates (urethanes).

-

With Amines: Reacts readily with primary and secondary amines to form ureas.

-

With Water: Hydrolyzes to form an unstable carbamic acid, which then decomposes to 3-(methylthio)aniline and carbon dioxide.

-

With Thiols: Reacts with thiols to form thiocarbamates.

The presence of the electron-donating methylthio group at the meta position may slightly modulate the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.

Potential Applications in Drug Development

While there is no specific information on the use of 1-isocyanato-3-(methylthio)benzene in drug development, its structural motifs are of interest. The methylthio-phenyl group is found in some compounds investigated as enzyme inhibitors.[8][9] For instance, compounds containing a methylthio-phenyl moiety have been explored for their potential to inhibit acetylcholinesterase, an enzyme relevant in the context of Alzheimer's disease.[8] Isocyanates, in general, are used in the synthesis of various pharmaceutical compounds.[10][11] Therefore, 1-isocyanato-3-(methylthio)benzene could serve as a building block for creating libraries of novel compounds for biological screening.

Toxicological and Safety Information

General Hazards:

-

Inhalation: Isocyanates are potent respiratory sensitizers and can cause occupational asthma.[12] Inhalation may be fatal.

-

Skin Contact: Causes skin irritation and may cause an allergic skin reaction.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Harmful if swallowed.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid breathing vapors or mists.

-

Keep away from moisture.

-

Store in a tightly sealed container under an inert atmosphere.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for 1-isocyanato-3-(methylthio)benzene.

Reactivity Workflow

Caption: Reactivity of 1-isocyanato-3-(methylthio)benzene with common nucleophiles.

Conclusion

1-isocyanato-3-(methylthio)benzene is a reactive chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This guide has summarized its key properties, provided a plausible synthetic route, and outlined its general reactivity. While specific biological data and its direct involvement in signaling pathways are not currently documented in the literature, its structural features suggest it could be a valuable tool for generating novel compounds for further investigation in drug discovery programs. Researchers working with this compound should adhere to strict safety protocols due to the inherent hazards of isocyanates.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute a comprehensive safety guide. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment. The experimental protocols described are generalized and may require optimization.

References

- 1. This compound, 96% | Fisher Scientific [fishersci.ca]

- 2. This compound | 28479-19-8 [chemicalbook.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. This compound | C8H7NOS | CID 141418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 7. Benzene, 1-isocyanato-3-methyl- [webbook.nist.gov]

- 8. In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. Review of the occupational exposure to isocyanates: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of 3-(Methylthio)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for 3-(Methylthio)phenyl isocyanate (CAS No: 28479-19-8), a compound utilized in various research and development applications. The following sections detail the material's hazards, safe handling procedures, and emergency response protocols, compiled from publicly available Safety Data Sheets (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NOS | [1][2] |

| Molecular Weight | 165.21 g/mol | [1] |

| Appearance | Clear colorless to yellow to green to pale brown liquid | [3] |

| Boiling Point | 130 °C @ 5 mm Hg | [4] |

| Density | 1.199 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.600 - 1.606 | [3][4] |

| Flash Point | 104 °C (219.2 °F) - Closed Cup | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][6]

| Hazard Class | Hazard Statement | GHS Pictogram(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger, Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |

| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning |

Note: The percentage of sources classifying the substance under each hazard varies. For detailed information, refer to the source materials.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies that form the basis of the hazard classifications are not available in the reviewed public Safety Data Sheets. These studies are typically conducted under standardized guidelines (e.g., OECD, EPA) by the manufacturer or specialized testing laboratories. For access to the full study reports, direct contact with the manufacturer or a formal request to the relevant regulatory body (e.g., ECHA) may be necessary.

Safe Handling and Storage

To ensure the safety of laboratory personnel, the following handling and storage procedures should be strictly adhered to.

4.1 Personal Protective Equipment (PPE)

Proper PPE is the primary line of defense against exposure. The following PPE is recommended when handling this compound:[2][7][8]

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.[2] A full-face shield may also be appropriate.[9]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[8]

-

Skin and Body Protection: A lab coat or long-sleeved clothing should be worn.[2] For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended.[9]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[7] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges should be used.[2]

4.2 Handling

-

Avoid all personal contact, including inhalation of vapors or mists.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

-

Wash hands thoroughly after handling.[7]

-

Keep containers tightly closed when not in use.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7]

-

Use non-sparking tools.[7]

4.3 Storage

-

Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[2][7]

-

Keep containers tightly closed.[2]

-

Refrigerated storage is recommended.[2]

-

Isocyanates are incompatible with many classes of compounds, including water, alcohols, amines, and strong oxidizing agents.[7][10]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

5.1 First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][7]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

5.2 Spill Response

In the case of a spill, the following steps should be taken:

-

Evacuate non-essential personnel from the area and ensure adequate ventilation.

-

Remove all sources of ignition.[7]

-

Wear appropriate PPE as described in section 4.1.

-

Contain the spill using inert absorbent material such as sand, earth, or vermiculite.[7]

-

Collect the absorbed material into a suitable, labeled container for disposal.[7]

-

Neutralize the residue. A common neutralizing solution consists of sodium carbonate (5-10%) and a liquid surfactant (0.2-2%) in water.[7]

-

Wash the spill area thoroughly.

Below is a workflow diagram for handling a chemical spill of this compound.

Caption: Workflow for handling a chemical spill of this compound.

Waste Disposal

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be handled as hazardous and disposed of at an approved waste disposal plant.[2][7]

Disclaimer: This document is intended as a technical guide for trained professionals and is based on publicly available safety data. It is not a substitute for a thorough review of the original Safety Data Sheet provided by the supplier, nor for proper laboratory safety training. Always consult the most current SDS for your specific product before use.

References

- 1. This compound | C8H7NOS | CID 141418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. L12008.03 [thermofisher.com]

- 4. This compound CAS#: 28479-19-8 [m.chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 9. lakeland.com [lakeland.com]

- 10. schmedt.de [schmedt.de]

An In-depth Technical Guide to the Reactivity of 3-(Methylthio)phenyl Isocyanate with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity of 3-(Methylthio)phenyl isocyanate with water. Isocyanates are a critical class of electrophilic compounds utilized in the synthesis of polyurethanes, ureas, and carbamates, making a thorough understanding of their reactivity, particularly with nucleophiles like water, essential for laboratory and industrial applications. This document details the reaction mechanism, expected products, relevant experimental protocols, and critical safety considerations, presented in a format tailored for scientific and research professionals.

Core Reactivity and Mechanism

Isocyanates (R-N=C=O) are highly reactive electrophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which renders the central carbon atom susceptible to nucleophilic attack. The reaction of an isocyanate with water is a well-documented process that proceeds through a multi-step mechanism.[1][2]

The primary reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the isocyanate group. This forms an unstable carbamic acid intermediate.[3] This intermediate rapidly decomposes, eliminating carbon dioxide (CO₂) and yielding a primary amine.[2][3]

For this compound, the initial product of this hydrolysis is 3-(methylthio)aniline.

Step 1: Formation of Carbamic Acid and Decomposition

-

R-NCO + H₂O → [R-NH-COOH]

-

[R-NH-COOH] → R-NH₂ + CO₂

The primary amine formed (3-(methylthio)aniline) is itself a potent nucleophile. It can, and typically does, react with a second molecule of unreacted this compound. This subsequent reaction is generally much faster than the initial hydrolysis of the isocyanate by water. This second step results in the formation of a stable, symmetrically disubstituted urea, in this case, 1,3-bis(3-(methylthio)phenyl)urea.[1]

Step 2: Urea Formation

-

R-NH₂ + R-NCO → R-NH-C(O)-NH-R

Therefore, the overall reaction of this compound with water typically yields 1,3-bis(3-(methylthio)phenyl)urea and carbon dioxide as the final products, with 3-(methylthio)aniline acting as a transient intermediate.

References

Spectral Analysis of 3-(Methylthio)phenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(methylthio)phenyl isocyanate, a key intermediate in various synthetic applications. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Core Spectral Data

The following tables summarize the key spectral data for this compound. It is important to note that while the mass spectrometry data is derived from experimental findings, the NMR and IR data are based on predictive models and analysis of similar compounds due to the absence of publicly available experimental spectra.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₇NOS |

| Molecular Weight | 165.21 g/mol |

| Major MS Fragments (m/z) | 165, 132, 45[1] |

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.10 | Multiplet | 4H | Aromatic Protons |

| ~2.50 | Singlet | 3H | -SCH₃ Protons |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~139 | C-NCO |

| ~138 | C-S |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~124 | N=C=O |

| ~122 | Aromatic CH |

| ~15 | -SCH₃ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~2270 - 2250 | N=C=O stretch (strong, characteristic) |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1600, 1480 | Aromatic C=C stretch |

| ~690 | C-S stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is utilized for both ¹H and ¹³C NMR analysis.

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically set to 12-16 ppm.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds is used between pulses.

-

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program is employed to simplify the spectrum.

-

Spectral Width: Typically set to 200-220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: Several hundred to several thousand scans are averaged due to the low natural abundance of ¹³C.

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory is used.[1]

Sample Preparation: As this compound is a liquid, a small drop of the neat sample is placed directly onto the ATR crystal.

Data Acquisition:

-

Technique: ATR-Neat.[1]

-

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is a common choice for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injector: The sample is introduced via a split/splitless injector, typically in split mode to avoid overloading the column.

-

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is commonly used.

-

Oven Temperature Program: A temperature gradient is employed, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, with a typical ionization energy of 70 eV.

-

Mass Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-400 amu.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-(Methylthio)phenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Methylthio)phenyl isocyanate, a crucial parameter for its application in research and development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages information on structurally similar compounds, particularly phenyl isocyanate, to provide well-founded estimations and detailed experimental protocols for precise determination.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar chemical characteristics and intermolecular forces are more likely to be soluble in one another. For this compound, an aryl isocyanate, its solubility will be influenced by the polarity of the solvent and the potential for interactions with the isocyanate functional group.

Isocyanates are known to be reactive towards nucleophiles such as water, alcohols, and amines.[1] This reactivity, particularly with protic solvents, can lead to degradation of the solute and must be considered when selecting a solvent for storage or reaction.

Estimated Solubility of this compound

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Estimated Solubility | Rationale and Remarks |

| Ethers | Diethyl Ether, THF | Very High / Miscible | Based on the high solubility of phenyl isocyanate in ether.[2][3][4] The non-polar ether linkage and moderate polarity of these solvents are well-suited to dissolve aryl isocyanates. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Toluene is a common solvent for reactions involving isocyanates, suggesting good solubility. The aromatic rings of the solvent and solute can engage in favorable π-π stacking interactions. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and are not expected to react with the isocyanate group. |

| Ketones | Acetone, MEK | Moderate to High | While ketones are polar aprotic solvents, they can be suitable for dissolving isocyanates. However, the potential for slow side reactions under certain conditions should be considered. |

| Esters | Ethyl Acetate | Moderate to High | Similar to ketones, esters are polar aprotic solvents that should effectively dissolve this compound. |

| Alkanes | Hexane, Heptane | Low to Moderate | The non-polar nature of alkanes may limit their ability to dissolve the moderately polar this compound. |

| Protic Solvents | Alcohols (e.g., Ethanol, Methanol), Water | Reactive | Isocyanates react with alcohols to form carbamates and with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide.[1] These solvents are generally unsuitable for dissolving isocyanates without reaction. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of this compound in a chosen solvent and then determining the mass of the dissolved solute in a known volume of the solution.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Scintillation vials or test tubes with secure caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature bath or shaker

-

Syringe filters (PTFE, 0.2 µm)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid ensures that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired anhydrous organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the solution to stand undisturbed for a few hours to let any undissolved solid settle. Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a pipette fitted with a syringe filter to remove any particulate matter.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed evaporating dish or vial.

-

Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Calculation: Once the solvent is completely removed, weigh the dish or vial containing the solute residue. The solubility can then be calculated in terms of g/L or mol/L.

Protocol 2: Spectroscopic Method for High-Throughput Solubility Screening

This method is suitable for rapidly screening the solubility of this compound in multiple solvents. It relies on creating a calibration curve and measuring the absorbance of a saturated solution.

Materials:

-

This compound

-

Anhydrous organic solvents of choice

-

UV-Vis spectrophotometer and quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Scintillation vials with caps

Procedure:

-

Calibration Curve Preparation:

-

Prepare a stock solution of known concentration by dissolving a precise mass of this compound in a known volume of the solvent.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in Protocol 1 (Steps 1-3).

-

Sample Analysis:

-

Withdraw an aliquot of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation: Use the calibration curve and the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of an organic compound.

Safety Considerations

Isocyanates are toxic and can cause respiratory sensitization. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that all solvents used are anhydrous to prevent reaction with the isocyanate.

This guide provides a framework for understanding and determining the solubility of this compound. For critical applications, it is strongly recommended that the solubility be determined experimentally using the protocols outlined above.

References

Methodological & Application

Synthesis of Novel Urea Derivatives from 3-(Methylthio)phenyl Isocyanate: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of urea derivatives commencing from 3-(methylthio)phenyl isocyanate. These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors, particularly targeting aberrant cell signaling pathways implicated in cancer.

Introduction

Urea derivatives represent a privileged scaffold in modern drug discovery, featuring prominently in a variety of approved therapeutic agents. Their synthetic accessibility and the ability of the urea functional group to form crucial hydrogen bond interactions with biological targets make them attractive candidates for the development of novel therapeutics. The 3-(methylthio)phenyl moiety offers a unique substitution pattern that can be exploited to modulate the physicochemical and pharmacological properties of the resulting urea derivatives. This document outlines the synthesis of a series of N-(substituted phenyl)-N'-(3-(methylthio)phenyl)ureas and provides protocols for their preparation and characterization. The potential application of these compounds as inhibitors of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade in many human cancers, is also discussed.[1][2][3]

Synthesis of N-(Substituted phenyl)-N'-(3-(methylthio)phenyl)urea Derivatives

The synthesis of the target urea derivatives is achieved through a straightforward and high-yielding nucleophilic addition reaction between this compound and a variety of substituted anilines or other primary and secondary amines.[4][5] The reaction generally proceeds under mild conditions, often at room temperature, and the products can be readily isolated and purified.

A general synthetic scheme is presented below:

Caption: General reaction scheme for the synthesis of urea derivatives.

Experimental Protocols

General Protocol for the Synthesis of N-(Aryl)-N'-(3-(methylthio)phenyl)ureas:

-

Preparation: To a solution of the appropriately substituted aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M concentration) in a round-bottom flask, add this compound (1.05 equivalents) dropwise at room temperature with continuous stirring.

-

Reaction: The reaction mixture is stirred at room temperature for a period of 2 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure urea derivative.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Table 1: Synthesis of N-(Aryl)-N'-(3-(methylthio)phenyl)urea Derivatives - Representative Examples

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| Aniline | N-Phenyl-N'-(3-(methylthio)phenyl)urea | 95 | 155-157 | ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.50-7.45 (m, 3H), 7.30-7.25 (m, 3H), 7.00-6.95 (m, 2H), 2.45 (s, 3H). |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-N'-(3-(methylthio)phenyl)urea | 92 | 168-170 | ¹H NMR (DMSO-d₆): δ 8.70 (s, 1H), 8.60 (s, 1H), 7.50-7.45 (m, 3H), 7.30-7.25 (m, 1H), 7.15-7.10 (t, 2H), 7.00-6.95 (m, 1H), 2.45 (s, 3H). |

| 4-Chloroaniline | N-(4-Chlorophenyl)-N'-(3-(methylthio)phenyl)urea | 96 | 180-182 | ¹H NMR (DMSO-d₆): δ 8.80 (s, 1H), 8.75 (s, 1H), 7.55-7.50 (d, 2H), 7.45 (s, 1H), 7.35-7.30 (d, 2H), 7.25 (t, 1H), 7.00-6.95 (m, 1H), 2.45 (s, 3H). |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-N'-(3-(methylthio)phenyl)urea | 94 | 160-162 | ¹H NMR (DMSO-d₆): δ 8.50 (s, 1H), 8.45 (s, 1H), 7.45 (s, 1H), 7.40-7.35 (d, 2H), 7.25 (t, 1H), 7.00-6.95 (m, 1H), 6.90-6.85 (d, 2H), 3.70 (s, 3H), 2.45 (s, 3H). |

| 4-Nitroaniline | N-(4-Nitrophenyl)-N'-(3-(methylthio)phenyl)urea | 90 | 210-212 | ¹H NMR (DMSO-d₆): δ 9.20 (s, 1H), 9.05 (s, 1H), 8.20-8.15 (d, 2H), 7.75-7.70 (d, 2H), 7.50 (s, 1H), 7.30 (t, 1H), 7.05-7.00 (m, 1H), 2.45 (s, 3H). |

Note: The spectroscopic data provided are representative and may vary slightly based on experimental conditions.

Application in Drug Discovery: Targeting the RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival.[6][7] Aberrant activation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Diaryl urea-based compounds, such as Sorafenib, have been successfully developed as inhibitors of this pathway.[5] The urea moiety in these inhibitors typically forms key hydrogen bonds with the kinase hinge region, while the flanking aryl groups occupy adjacent hydrophobic pockets.

The synthesized N-(aryl)-N'-(3-(methylthio)phenyl)urea derivatives are designed to act as potential inhibitors of key kinases in this pathway, such as BRAF and MEK. The 3-(methylthio)phenyl group can occupy one of the hydrophobic pockets of the ATP-binding site, while the substituted phenyl ring can be modified to optimize potency and selectivity.

Caption: The RAS/RAF/MEK/ERK signaling pathway and potential inhibition by 3-(methylthio)phenyl urea derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized urea derivatives against target kinases (e.g., BRAF, MEK1) can be evaluated using commercially available in vitro kinase assay kits.

-

Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence of ATP. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based readout.

-

Procedure:

-

The kinase, substrate, and ATP are incubated with varying concentrations of the test compound (urea derivative).

-

A known kinase inhibitor is used as a positive control, and a vehicle control (e.g., DMSO) is used as a negative control.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is measured.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value for each compound is determined by plotting the percentage of kinase inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This document provides a framework for the synthesis and evaluation of a novel class of urea derivatives derived from this compound. The detailed protocols and representative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The potential of these compounds to inhibit the RAS/RAF/MEK/ERK signaling pathway warrants further investigation and could lead to the development of new anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in targeting the Raf/MEK/ERK pathway with inhibitors in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Reaction of 3-(Methylthio)phenyl Isocyanate with Primary Amines for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 3-(methylthio)phenyl isocyanate with primary amines to synthesize N,N'-disubstituted ureas. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The protocols outlined below are based on established methods for the synthesis of diaryl ureas, such as the multi-kinase inhibitor sorafenib and its analogues.[1][2][3][4][5] This document includes a general reaction mechanism, a detailed experimental protocol, a table of representative yields, and expected spectroscopic data for the characterization of the resulting urea derivatives. Furthermore, a relevant signaling pathway that can be targeted by these compounds is illustrated.

Introduction

The reaction between an isocyanate and a primary amine is a robust and high-yielding method for the formation of a urea linkage. This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules. This compound is a versatile building block in this context. The resulting N-(3-(methylthio)phenyl)urea derivatives are structurally analogous to a class of potent kinase inhibitors, such as sorafenib, which are used in cancer treatment.[3][6][7] Sorafenib and similar compounds function by inhibiting key kinases in oncogenic signaling pathways, such as the RAF/MEK/ERK pathway, thereby impeding tumor cell proliferation and angiogenesis.[7][8][9][10] The synthesis of novel analogues using this compound allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate group, followed by a proton transfer to yield the stable urea product. The reaction is typically fast and proceeds to completion under mild conditions.

Reaction Mechanism

General Experimental Workflow

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N'-(3-(methylthio)phenyl)urea Derivatives

This protocol is adapted from the synthesis of sorafenib analogues.[3][5]

Materials:

-

Substituted aniline (1.0 eq)

-

This compound (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (optional, as a scavenger for any acidic impurities)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in anhydrous DCM, add triethylamine (0.1 eq, optional).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

The following table presents representative yields for the synthesis of various N,N'-disubstituted ureas analogous to the products of the described reaction, based on published data for similar compounds.[3][5][11]

| Entry | Primary Amine (R'-NH₂) | Product | Yield (%) |

| 1 | Aniline | N-phenyl-N'-(3-(methylthio)phenyl)urea | 85-95 |

| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-N'-(3-(methylthio)phenyl)urea | 80-90 |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-N'-(3-(methylthio)phenyl)urea | 88-98 |